

Vibrational Spectrum Analysis of Aniline Nitrate: A Technical Guide

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Compound of Interest

Compound Name: *Aniline nitrate*

Cat. No.: *B1235615*

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This technical guide provides an in-depth analysis of the vibrational spectrum of **aniline nitrate** ($C_6H_5NH_3^+NO_3^-$), a salt formed from the protonation of aniline by nitric acid.^[1] The vibrational spectrum of this compound is a composite of the vibrational modes of the anilinium cation ($C_6H_5NH_3^+$) and the nitrate anion (NO_3^-).^[1] This document details the synthesis, experimental protocols for spectroscopic analysis, and a comprehensive breakdown of the compound's characteristic vibrational modes as identified by Fourier Transform Infrared (FTIR) and Raman spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.

Synthesis of Aniline Nitrate

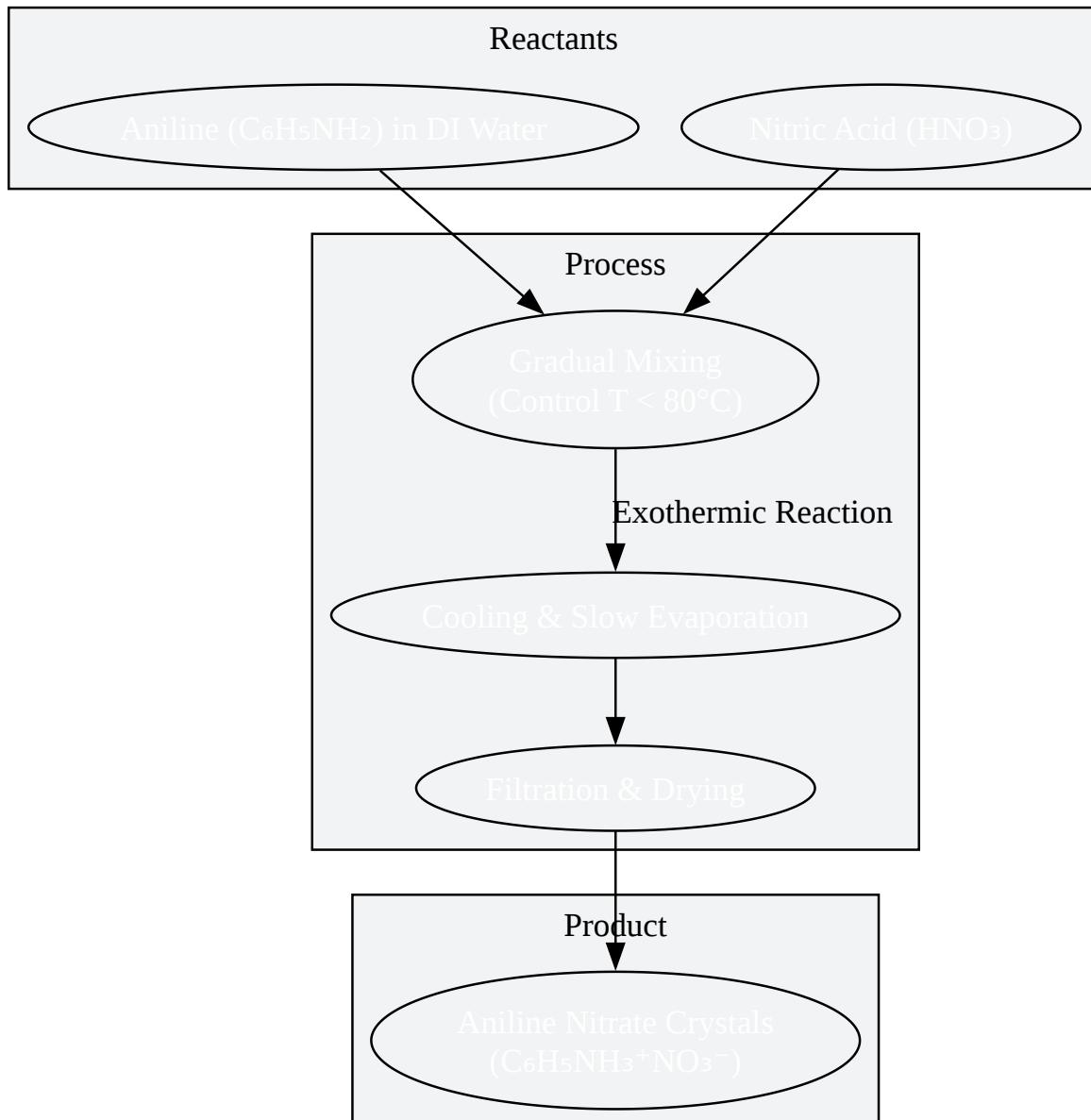
The most direct method for synthesizing **aniline nitrate** is through the acid-base reaction between aniline and nitric acid.^[1] The amino group of aniline is protonated by the strong acid to form the anilinium cation.^[1]

Experimental Protocol: Synthesis

A common laboratory-scale procedure for the synthesis of **aniline nitrate** is as follows:

- Aniline is dissolved in heated deionized water.^[1]
- Nitric acid (e.g., 65% solution) is added gradually to the aniline solution.^[1]

- The reaction is exothermic, so the temperature should be carefully controlled, often kept below 80°C to prevent unwanted oxidative side reactions.[1]
- The solution is then cooled, allowing for the crystallization of **aniline nitrate**.
- The resulting crystals ($C_6H_5NH_3^+ \cdot NO_3^-$) can be collected by filtration and dried.[2]



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Vibrational Spectroscopy Analysis

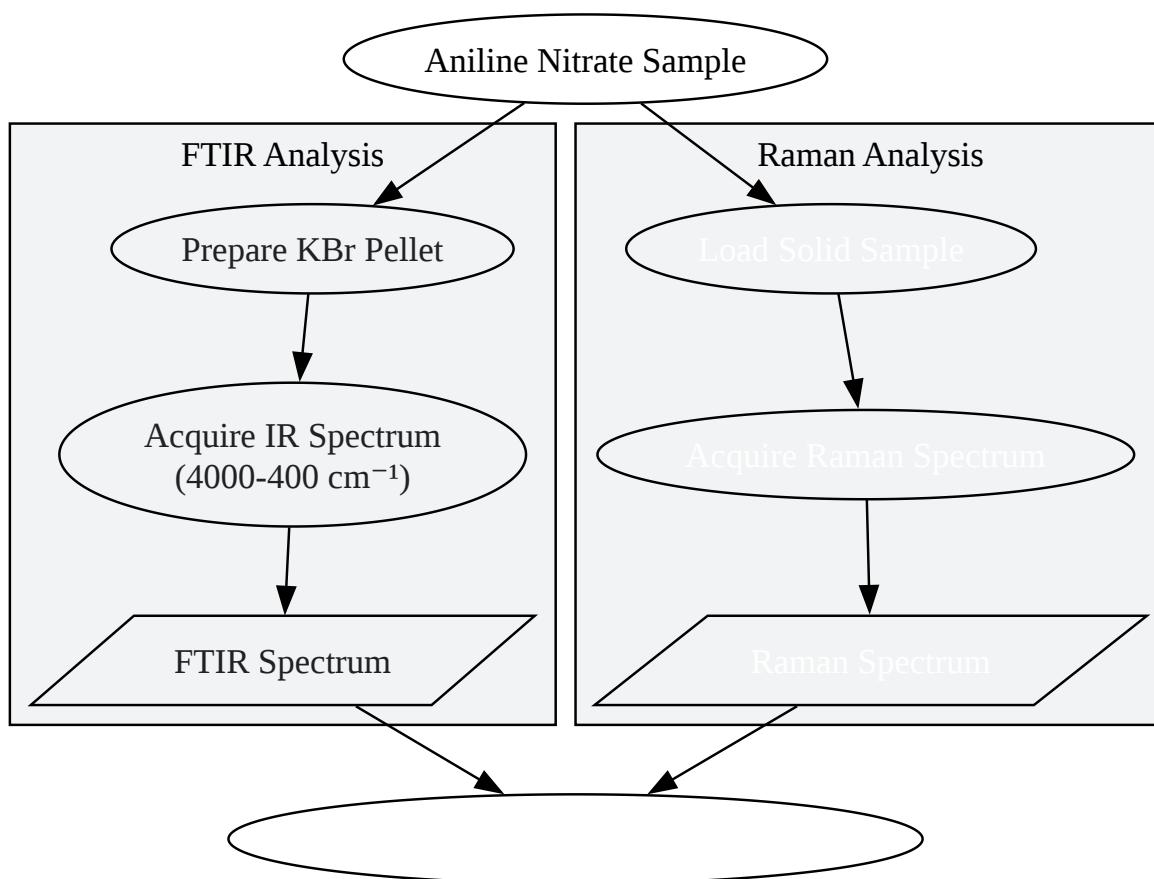
FTIR and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules.^[1] For an ionic salt like **aniline nitrate**, the resulting spectra provide detailed information about the structure of the anilinium cation, the nitrate anion, and the interactions between them.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: A small amount of the crystalline **aniline nitrate** sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared spectrometer is used for the analysis.
- Data Acquisition: The spectrum is typically recorded over a range of 4000–400 cm^{-1} . A resolution of 4 cm^{-1} is common for such analyses.^[3] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Experimental Protocol: Raman Spectroscopy

- Sample Preparation: A small amount of the crystalline **aniline nitrate** powder is placed in a sample holder, such as a glass capillary tube or a small cup in a solid-state sample holder.^[4]
- Instrumentation: An FT-Raman spectrometer, often equipped with a Nd:YAG laser (1064 nm excitation), is used to minimize fluorescence.^[4]
- Data Acquisition: The laser is focused on the sample. The scattered light is collected and analyzed. Spectra are recorded over a similar range to FTIR, and multiple scans are often averaged to improve the signal-to-noise ratio.

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Data and Vibrational Mode Assignment

The vibrational spectrum of **aniline nitrate** is interpreted by assigning observed bands to specific molecular motions within the anilinium cation and the nitrate anion.

Vibrational Modes of the Nitrate Anion (NO_3^-)

The planar nitrate ion (D_{3h} symmetry) has four fundamental vibrational modes.^[2] These modes serve as key markers in the spectrum of **aniline nitrate**.

Vibrational Mode	Symmetry	Approx. Frequency (cm ⁻¹)	Activity
Symmetric Stretch (v ₁)	A ₁ '	~1040	Raman
Out-of-Plane Bend (v ₂)	A ₂ ''	~800	IR
Antisymmetric Stretch (v ₃)	E'	~1330	IR, Raman
In-Plane Bend (v ₄)	E'	~730	IR, Raman

Data sourced from
ResearchGate.[\[2\]](#)

Observed Vibrational Frequencies of Aniline Nitrate

The following table summarizes the key experimental vibrational frequencies observed for **aniline nitrate** crystals and their assignments, distinguishing between the contributions from the nitrate anion and the anilinium cation.

Observed IR (cm ⁻¹)	Observed Raman (cm ⁻¹)	Assignment	Originating Group
1340	1344	Antisymmetric Stretching	NO ₃ ⁻
1038, 1031	1035	Symmetric Stretching	NO ₃ ⁻
835, 822	-	Out-of-Plane Bending	NO ₃ ⁻
-	~3047	C-H Stretching	Anilinium Cation
~3500-3300	~3500-3300	N-H Stretching	Anilinium Cation
~1622	-	N-H Bend	Anilinium Cation
~1300	~1300	C-N Stretching	Anilinium Cation
~1100-1200	~1100-1200	C-H In-Plane Deformation	Anilinium Cation

Data for nitrate modes

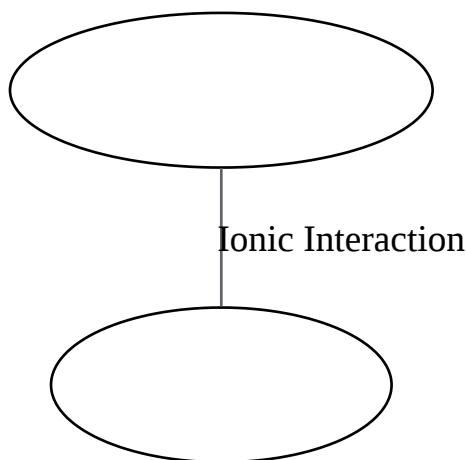
in aniline nitrate

sourced from

ResearchGate.[\[2\]](#)

Comparative data for
aniline modes sourced
from various studies.

[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Discussion of Assignments:

- Nitrate Anion Modes: The strong bands observed around $1340\text{-}1344\text{ cm}^{-1}$ are characteristic of the antisymmetric stretching mode (ν_3) of the nitrate group.[2] The symmetric stretching mode (ν_1) appears around $1031\text{-}1038\text{ cm}^{-1}$ in the IR and at 1035 cm^{-1} in the Raman spectrum.[2] The out-of-plane bending mode (ν_2) is identified in the IR spectrum at 835 cm^{-1} and 822 cm^{-1} .[2]
- Anilinium Cation Modes: The vibrational modes of the anilinium cation are derived from those of the aniline molecule, with shifts due to the protonation of the amino group.
 - N-H Stretching: The protonated amino group ($-\text{NH}_3^+$) exhibits strong stretching vibrations, typically in the $3300\text{-}3500\text{ cm}^{-1}$ region.[8]
 - C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm^{-1} .[5]
 - Ring Modes: Vibrations of the benzene ring, including C=C stretching and C-H bending, are found in the $1600\text{-}700\text{ cm}^{-1}$ region. For instance, the C-N stretching vibration is typically found around $1250\text{-}1340\text{ cm}^{-1}$.[7]

Conclusion

The vibrational analysis of **aniline nitrate** by FTIR and Raman spectroscopy provides a clear and detailed fingerprint of its molecular structure. The spectra are dominated by the characteristic modes of the nitrate anion and the anilinium cation. The distinct frequencies for the symmetric and antisymmetric stretches of the NO_3^- group, combined with the N-H and aromatic ring vibrations of the anilinium cation, allow for unambiguous identification and characterization of the salt. This guide provides the foundational data and protocols necessary for researchers to effectively apply these powerful analytical techniques in their work.

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